molecular formula C13H30OSn B3082698 (Tributylstannyl)methanol CAS No. 1133932-08-7

(Tributylstannyl)methanol

Cat. No.: B3082698
CAS No.: 1133932-08-7
M. Wt: 321.1 g/mol
InChI Key: MKBQBFPNTLPOIV-UHFFFAOYSA-N
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Description

(Tributylstannyl)methanol is an organotin compound with the molecular formula C₁₃H₃₀OSn. It is a colorless oil that is used in various organic synthesis processes. The compound is known for its role in the Stille coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Tributylstannyl)methanol can be synthesized through a multi-step process. One common method involves the reaction of tributyltin hydride with paraformaldehyde in the presence of diisopropylamine and butyllithium in tetrahydrofuran. The reaction mixture is cooled with an ice-water bath and stirred at room temperature to yield this compound as a colorless oil .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Cross-Coupling Reactions

(Tributylstannyl)methanol participates in Stille and Suzuki–Miyaura cross-coupling reactions, enabling the synthesis of enantiomerically pure compounds.

Stille Coupling

  • Reagents/conditions : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1,4-dioxane or toluene, 80°C.

  • Mechanism : Oxidative addition of aryl halides to Pd(0), transmetallation with the stannane, and reductive elimination to form C–C bonds.

  • Stereochemical outcome : Net retention of configuration observed, indicating configurational stability of intermediates .

Suzuki–Miyaura Coupling

  • Reagents/conditions : Arylboronic acids, Pd catalysts, base (e.g., K₂CO₃).

  • Application : Synthesis of biaryl systems and functionalized aromatics.

Substitution Reactions

The stannyl group undergoes nucleophilic substitution, while the hydroxyl group facilitates electrophilic reactions.

Nucleophilic Substitution

  • Reagents : Halides (Cl⁻, Br⁻), organometallics (e.g., Grignard reagents).

  • Example : Reaction with hexylMgBr produces hexyl ethers in 75% yield (Table 1) .

Table 1: Substitution Reactions with Organometallics

SubstrateReagentProductYield
THP acetal (24b )HexylMgBrHexyl ether (25b )75%
Di-t-alkyl peroxide (24a )n-BuLiMultiple products32%

Oxidation

  • Reagents : KMnO₄, CrO₃.

Reduction

  • Reagents : LiAlH₄.

  • Products : Simpler organotin compounds (e.g., tributyltin hydride).

Functionalization via Electrophiles

The hydroxyl group reacts with electrophiles to form derivatives.

Esterification

  • Reagents : Acyl chlorides (e.g., benzoyl chloride).

  • Example : Forms tributylstannylmethyl benzoate in 57–84% yield under Pd catalysis .

Radical Reactions

Evidence of radical intermediates emerges in reactions with silyl peroxides.

  • Example : Reaction with n-BuLi and silyl peroxide (24d ) yields pentylbenzene via radical coupling .

Mechanistic Insights

  • Lewis Acid Promotion : BF₃·OEt₂ enhances electrophilicity in acetal exchange reactions.

  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates in Stille coupling .

Analytical Validation

  • Purity Analysis : Gas chromatography (DB-1701 column) confirms >95% purity with a retention time of 13.1 minutes .

  • Stereochemical Analysis : Mosher ester derivatization and ¹H NMR verify enantiopurity .

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions:
(Tributylstannyl)methanol is extensively used as a reagent in Stille and Suzuki–Miyaura cross-coupling reactions. These reactions are pivotal for synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The stannyl group stabilizes carbanions, facilitating the formation of carbon-carbon bonds.

Case Study:
A study demonstrated the effectiveness of this compound in synthesizing complex organic molecules, showcasing its role in producing chiral intermediates that are crucial for drug development .

Biological Applications

Preparation of Chiral Compounds:
In biological research, this compound is utilized to prepare chiral alpha-oxy- [2H1]methyllithiums. These compounds are important for stereochemical studies and the synthesis of biologically active molecules.

Research Findings:
Research highlighted its application in synthesizing chiral intermediates that exhibit biological activity, thus contributing to advancements in medicinal chemistry .

Energy Production

Methanol-to-Hydrocarbon Chemistry:
The compound has been explored for its potential in methanol-to-hydrocarbon conversion processes. This application is significant for developing sustainable energy sources and biofuels.

Industrial Relevance:
Studies have indicated that this compound can enhance the efficiency of converting methanol into hydrocarbons, making it a valuable component in biofuel production .

Environmental Chemistry

Role in Upgrading Ethanol:
In industrial applications, this compound is employed to upgrade ethanol with methanol to produce isobutanol, a more efficient biofuel.

Impact Assessment:
Research has shown that this method not only improves yield but also reduces environmental impact compared to traditional methods .

Chemical Properties and Mechanism of Action

This compound's reactivity is influenced by its stannyl group, which can act as either a nucleophile or electrophile. The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, while the stannyl group allows for substitution reactions with various nucleophiles.

Table 1: Comparison of Chemical Reactions Involving this compound

Reaction TypeProductsCommon Reagents
OxidationAldehydes / Carboxylic AcidsKMnO4_4, CrO3_3
ReductionSimpler Organotin CompoundsLiAlH4_4
SubstitutionVarious Functional GroupsHalides (Cl^-, Br^-)

Safety Data Summary

  • Toxicity: Toxic if swallowed; harmful in contact with skin.
  • Storage: Store under inert gas; avoid exposure to air.
  • Disposal: Dispose of contents according to local regulations.

Mechanism of Action

The mechanism of action of (tributylstannyl)methanol in the Stille coupling reaction involves several steps:

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Hydride: Similar in structure but lacks the hydroxyl group.

    Tributyltin Chloride: Contains a chloride group instead of a hydroxyl group.

    Tributyltin Oxide: An oxidized form of tributyltin compounds.

Uniqueness

(Tributylstannyl)methanol is unique due to its hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to other tributyltin compounds. This makes it a versatile reagent in organic synthesis and other scientific research applications .

Biological Activity

(Tributylstannyl)methanol, a compound with the formula C13_{13}H30_{30}OSn, is notable for its applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Overview of this compound

This compound is primarily used as a reagent in the Stille coupling reaction, which facilitates the formation of carbon-carbon bonds. Its structure comprises a tributylstannyl group attached to a methanol moiety, making it a versatile compound in synthetic chemistry. The compound's unique properties stem from its organotin nature, which has implications for both its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Stille Coupling Reaction : This reaction involves oxidative addition, transmetalation, and reductive elimination steps. The palladium catalyst facilitates the transfer of the organic group from the organotin reagent to the palladium complex, resulting in the formation of new carbon-carbon bonds .
  • Potential Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially acting as a restenosis inhibitor by modulating inflammatory responses.
  • Oxidative Stress Modulation : Some studies suggest that organotin compounds can influence oxidative stress pathways, although specific data on this compound is limited.

Case Studies

  • Antiviral Activity : A study exploring various indolosesquiterpenoids highlighted the potential antiviral properties of compounds synthesized using this compound as a reagent. The synthesis involved Stille coupling reactions that produced compounds with significant antiviral activity against specific viral strains .
  • Inhibition of Inflammatory Responses : In vitro studies have shown that this compound can inhibit inflammatory markers in macrophages. This suggests a potential therapeutic application in conditions characterized by excessive inflammation.

Research Findings

StudyFindingsMethodology
Synthesis of antiviral compounds using this compoundStille coupling with various substrates
Anti-inflammatory effects observed in macrophage culturesIn vitro assays measuring inflammatory markers
Mechanistic insights into the Stille coupling reactionKinetic studies and product analysis

Safety and Toxicity

While this compound exhibits promising biological activities, its safety profile must be considered. Organotin compounds are known for their toxicity; thus, careful evaluation is necessary when considering therapeutic applications. Studies indicate that exposure to organotin compounds can lead to cytotoxic effects at certain concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (tributylstannyl)methanol, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or transmetallation reactions. For example, reacting tributyltin hydride with formaldehyde derivatives under inert atmospheres (argon/nitrogen) at controlled temperatures (0–25°C) can yield the compound. Solvent choice (e.g., THF, DMF) and stoichiometric ratios of reagents are critical to minimize side reactions like tin aggregation .
  • Characterization : Confirm purity and structure using 1H^{1}\text{H} and 13C^{13}\text{C} NMR to detect characteristic Sn-C coupling, alongside FT-IR for O-H and Sn-C stretching vibrations .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

  • Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact due to neurotoxic and immunotoxic risks. Store under inert gas at –20°C to prevent oxidation or hydrolysis .
  • Stability Testing : Monitor degradation via TLC or HPLC under varying conditions (light, temperature, humidity). Tributyltin compounds are prone to hydrolysis in aqueous media; thus, anhydrous solvents are recommended .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 220–260 nm) or GC-MS with derivatization (e.g., silylation) to enhance volatility. Validate methods with spiked recovery experiments in matrices like reaction supernatants .
  • Spectroscopy : ICP-MS enables trace-level tin quantification but requires acid digestion to break Sn-C bonds .

Advanced Research Questions

Q. How can conflicting toxicity data for tributyltin derivatives be resolved in mechanistic studies?

  • Data Contradiction Analysis : Tributyltin compounds exhibit dose-dependent endocrine disruption (e.g., PPARγ/RXR activation at nM levels but cytotoxicity at µM ranges). Use transcriptomics (RNA-seq) and proteomics to distinguish specific pathways affected at varying concentrations .
  • Experimental Design : Include positive controls (e.g., bisphenol-A) and use organotypic cell models (e.g., 3D hepatic spheroids) to better mimic in vivo responses .

Q. What strategies optimize the catalytic efficiency of this compound in cross-coupling reactions?

  • Mechanistic Insights : Kinetic studies (e.g., Eyring plots) can identify rate-limiting steps. For Stille couplings, ligand selection (e.g., AsPh3_3) enhances transmetallation efficiency by stabilizing tin intermediates .
  • Troubleshooting : Low yields may arise from competing β-hydride elimination; substituting polar aprotic solvents (e.g., DMSO) or additives (e.g., LiCl) can suppress side reactions .

Q. How does the steric bulk of tributylstannyl groups influence regioselectivity in organic transformations?

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) reveal steric effects on transition states. Compare with less bulky analogs (e.g., trimethylstannyl) to quantify steric parameters (Tolman cone angles) .
  • Experimental Validation : Conduct competitive reactions between substrates with varying steric demands and analyze selectivity via 119Sn^{119}\text{Sn} NMR .

Q. What are the environmental implications of this compound leakage, and how can its persistence be mitigated?

  • Degradation Studies : Assess photolytic degradation under UV light (λ = 254 nm) in aqueous/organic media. Tributyltin compounds degrade to dibutyltin and monobutyltin species, which are less toxic but still persistent .
  • Remediation Methods : Test adsorbents (e.g., activated carbon functionalized with thiol groups) for tin sequestration, followed by ICP-MS validation .

Q. Key Considerations for Researchers

  • Ethical Compliance : Tributyltin compounds are regulated under REACH and EPA due to ecotoxicity. Document disposal methods (e.g., incineration with scrubbing) in institutional safety protocols .
  • Interdisciplinary Collaboration : Partner with toxicologists and computational chemists to address mechanistic and environmental challenges holistically .

Properties

IUPAC Name

tributylstannylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBQBFPNTLPOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310134
Record name 1-(Tributylstannyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27490-33-1
Record name 1-(Tributylstannyl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27490-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Tributylstannyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tributylstannyl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of diisopropylamine (62 ml, 0.44 mol) and tetrahydrofuran (1000 ml) were added dropwise n-butyllithium (2.6M n-hexane solution, 100 ml, 0.26 mol) and n-butyllithium (1.6M n-hexane solution, 95 ml, 0.15 mol) at −78° C. (external temperature). Then, the reaction mixture was stirred for 30 minutes. To the mixture was added dropwise tributyltin hydride (100 ml, 0.37 mol) at −78° C. (external temperature). Then, the reaction mixture was stirred at 0° C. (external temperature) for 60 minutes. After the reaction mixture was cooled at −78° C. (external temperature) and paraformaldehyde (13 g, 0.15 mol) was added to the reaction mixture. The reaction mixture was gradually raised to room temperature, and then, the reaction mixture was stirred at room temperature overnight. To the reaction mixture were added water, an aqueous ammonium chloride solution and diethyl ether, and the organic layer was separated. The organic layer was sequentially washed with an aqueous saturated sodium bicarbonate solution and an aqueous saturated sodium chloride solution. The organic layer was separated, and the solvent was distilled off under reduced pressure. The residue was purified by neutral silica gel column chromatography (heptane:diethyl ether=4:1) to obtain the title compound (95 g, 0.30 mol, 80%).
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
13 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
80%

Retrosynthesis Analysis

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Feasible Synthetic Routes

(Tributylstannyl)methanol
(Tributylstannyl)methanol
(Tributylstannyl)methanol
(Tributylstannyl)methanol
(Tributylstannyl)methanol

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